![molecular formula C19H12ClNO3 B1387083 1-{4-[(2E)-3-(4-Chlorophenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione CAS No. 949923-51-7](/img/structure/B1387083.png)
1-{4-[(2E)-3-(4-Chlorophenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione
Overview
Description
1-{4-[(2E)-3-(4-Chlorophenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione, also known as 4-chloro-2-oxo-1-phenyl-1H-pyrrole-2,5-dione, is a synthetic organic compound belonging to the class of pyrroles. It is a colorless crystalline solid with a molecular formula of C14H9ClO3. This compound has potential applications in pharmaceuticals, agrochemicals, and other industries.
Scientific Research Applications
Photoluminescent Materials
- Research has demonstrated the synthesis and properties of π-conjugated polymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) units. These materials exhibit strong photoluminescence and good photochemical stability, making them suitable for electronic applications (Beyerlein & Tieke, 2000).
Synthesis of Novel Compounds
- A study described an effective route to synthesize novel 4-(alkylamino)-1-(arylsulfonyl)-3-benzoyl-1,5-dihydro-5-hydroxy-5-phenyl-2H-pyrrol-2-ones, demonstrating the utility of this chemical framework in developing new compounds (Alizadeh, Rezvanian, & Zhu, 2007).
Luminescent Polymers
- A study focused on synthesizing and examining the properties of polymers containing tetraarylated pyrrolo[3,4-c]pyrrole-1,4-dione units, which showed strong fluorescence and solubility in common organic solvents. This highlights their potential in optoelectronic applications (Zhang & Tieke, 2008).
Molecular Structure Analysis
- The molecular structure of compounds related to 1H-pyrrole-2,5-dione has been analyzed, providing insights into their chemical properties and potential applications (Lastovickova, La Scala, & Sausa, 2018).
Corrosion Inhibition
- Certain derivatives of 1H-pyrrole-2,5-dione have been synthesized and found to be effective inhibitors of carbon steel corrosion in hydrochloric acid medium. This indicates their potential use in corrosion protection (Zarrouk et al., 2015).
Mechanism of Action
Target of Action
A similar compound has been associated withCa2+/calmodulin (CaM)-dependent protein kinase II (CaM kinase II or CaMKII) . This enzyme plays pivotal roles in cell physiology, being involved in calcium signal transduction .
Mode of Action
Given its potential association with cam kinase ii, it may interact with this enzyme and modulate its activation, which is typically controlled by cam binding .
Biochemical Pathways
The compound may affect the biochemical pathways involving CaM kinase II. This enzyme has broad substrate specificity and can phosphorylate nearly 40 different proteins, including enzymes, ion channels, kinases, and transcription factors . Therefore, it can influence various biological processes, including gene expression and cell-cycle control .
Result of Action
Given its potential interaction with cam kinase ii, it may influence the physiological processes regulated by this enzyme, such as learning and memory in the brain, cell proliferation, and heart disease .
properties
IUPAC Name |
1-[4-[(E)-3-(4-chlorophenyl)prop-2-enoyl]phenyl]pyrrole-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClNO3/c20-15-6-1-13(2-7-15)3-10-17(22)14-4-8-16(9-5-14)21-18(23)11-12-19(21)24/h1-12H/b10-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITBAEZWGDTUQNP-XCVCLJGOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)N3C(=O)C=CC3=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)C2=CC=C(C=C2)N3C(=O)C=CC3=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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